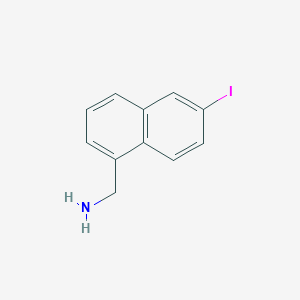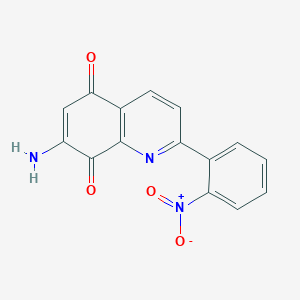
7-Chloro-6-iodo-2,3-dihydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-iodo-2,3-dihydroinden-1-one is a halogenated organic compound that belongs to the class of indenones Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-iodo-2,3-dihydroinden-1-one typically involves halogenation reactions. One common method is the iodination of 7-chloro-2,3-dihydroinden-1-one using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and distillation is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-iodo-2,3-dihydroinden-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and organolithium compounds. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives and functionalized indenones.
Oxidation Reactions: Products include ketones, carboxylic acids, and aldehydes.
Reduction Reactions: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
7-Chloro-6-iodo-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-iodo-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-2,3-dihydroinden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodo-2,3-dihydroinden-1-one: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
7-Chloro-6-bromo-2,3-dihydroinden-1-one: Contains a bromine atom instead of iodine, which can influence its reactivity and applications.
Uniqueness
7-Chloro-6-iodo-2,3-dihydroinden-1-one is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H6ClIO |
|---|---|
Peso molecular |
292.50 g/mol |
Nombre IUPAC |
7-chloro-6-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2 |
Clave InChI |
TZMQDBNMUNODMF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=CC(=C2Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


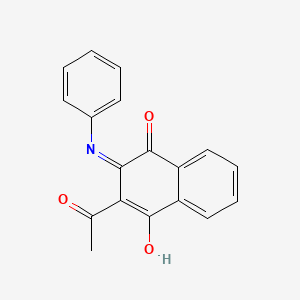

![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)
![8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol](/img/structure/B11837849.png)
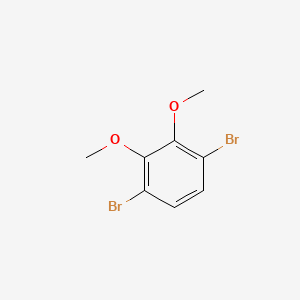
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)
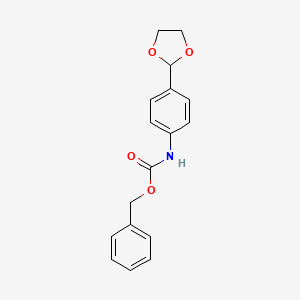
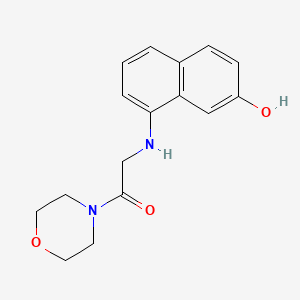
![1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine](/img/structure/B11837882.png)


![Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B11837900.png)
